
Dl-3,5-dimethylphenylalanine
Overview
Description
Dl-3,5-dimethylphenylalanine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DL-3,5-dimethylphenylalanine and related compounds have been used in enzyme inhibition studies. For instance, 2,2-Dimethyl-4-imidazolidinone derivatives of DL-phenylalanine were synthesized to assess their specificity in inhibiting amino acid decarboxylases (Smissman et al., 1976).
It has been used in the study of molecular evolution, specifically in understanding stereospecificity in dipeptide syntheses (Kricheldorf et al., 2009).
In the field of pharmaceuticals, this compound derivatives have been explored for their potential in opioid receptor affinity and biological activity. For example, 2',6'-dimethylphenylalanine (Dmp) has been shown to mimic the N-terminal Tyr in opioid peptides (Sasaki et al., 2004).
Studies have also been conducted on the inhibition of amino acid transport in Ehrlich tumor cells using this compound, contributing to cancer research (Oxender, 1965).
In the area of neurochemistry, research has been done on the effects of this compound and its derivatives on serotonin synthesis and tryptophan-serotonin metabolizing enzymes, indicating its potential role in studying neurological disorders (Shimeno et al., 1984).
This compound has also been explored in synthesizing novel amino acids for peptide conformation control, which is significant in the design of peptides and proteins (Kazmierski et al., 1994).
Mechanism of Action
DL-3,5-Dimethylphenylalanine, also known as (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid, is a derivative of the essential aromatic amino acid phenylalanine . This article will delve into the various aspects of its mechanism of action.
Target of Action
Its parent compound, d-phenylalanine, interacts with kynurenine–oxoglutarate transaminase 1 and corticoliberin in humans . These targets play crucial roles in various biochemical pathways.
Mode of Action
Phenylalanine, a closely related compound, is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It’s plausible that this compound may have similar interactions with its targets, leading to changes in these biochemical pathways.
Biochemical Pathways
This compound likely affects the same biochemical pathways as phenylalanine. Phenylalanine is involved in the synthesis of a variety of secondary metabolites, which are involved in numerous anabolic pathways responsible for the synthesis of pigment compounds, plant hormones, and biological polymers . It also mediates the transmission of nervous signals and quenches reactive oxygen species in the brain .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Phenylalanine, a closely related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFUMBSVAPULZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





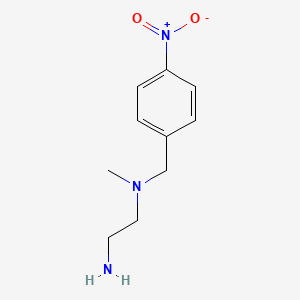

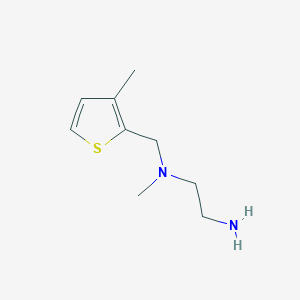
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7867996.png)
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)
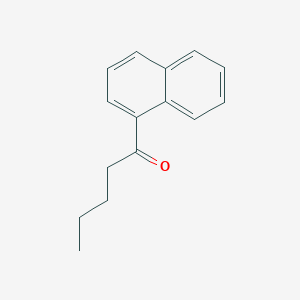
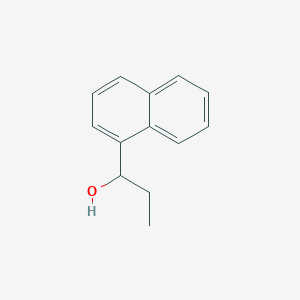
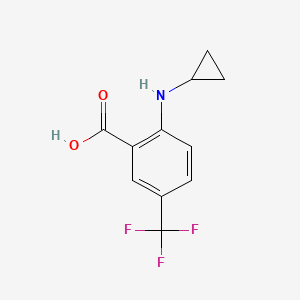
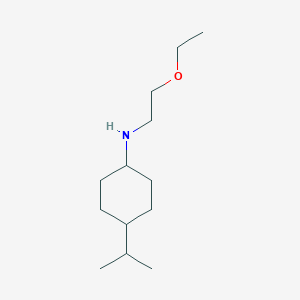

![(1R,5S)-8-(butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868042.png)